2-benzylidenesuccinic acid

Übersicht

Beschreibung

It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained attention in scientific research due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

2-benzylidenesuccinic acid can be synthesized through various methods. One common synthetic route involves the condensation of benzaldehyde with succinic anhydride in the presence of a base . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

2-benzylidenesuccinic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form benzylidene malonic acid derivatives.

Reduction: Reduction reactions can convert it into benzylsuccinic acid.

Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Hypoglycemic Activity

Research indicates that derivatives of 2-benzylidenesuccinic acid exhibit significant hypoglycemic properties. A study demonstrated that certain derivatives showed promising results in lowering blood sugar levels, suggesting potential for the development of new diabetes medications .

Antioxidant and Anti-inflammatory Properties

In-silico studies have revealed that this compound and its derivatives act as effective enzyme inhibitors and nuclear receptor ligands, which are crucial for anti-inflammatory drug development . This positions the compound as a candidate for further pharmacological exploration.

Materials Science

Polymer Synthesis

this compound can be utilized in synthesizing poly(glycerol-co-diacids) prepolymers. These prepolymers are valuable in creating biodegradable materials with applications ranging from packaging to biomedical devices. The incorporation of succinic acid into polymer matrices enhances their mechanical properties and biodegradability .

| Polymer Composition | Reaction Temperature (°C) | Degree of Polymerization |

|---|---|---|

| Glycerol:Succinic Acid | 150 | ~55% |

| Glycerol:Sebacic Acid | 150 | ~30% |

| Glycerol:this compound | 150 | ~40% |

Case Studies

Case Study 1: Hypoglycemic Agents

A series of benzylidene derivatives were synthesized and screened for hypoglycemic activity. Compounds 6c, 6e, and 6g demonstrated significant efficacy in reducing glucose levels in diabetic models. The study concluded that modifications at the benzyl position could enhance biological activity .

Case Study 2: Biodegradable Polymers

Research on poly(glycerol succinate) produced from this compound showed improved mechanical properties compared to conventional polymers. These materials exhibited a degree of branching that contributed to their strength and flexibility, making them suitable for use in medical implants .

Wirkmechanismus

The mechanism of action of 2-benzylidenesuccinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

2-benzylidenesuccinic acid can be compared with other similar compounds, such as:

Benzylsuccinic acid: This compound is a reduced form of this compound and has different chemical properties and applications.

Benzylidene malonic acid: An oxidized derivative with distinct reactivity and uses.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications .

Biologische Aktivität

2-Benzylidenesuccinic acid (BSA) is a derivative of succinic acid that has garnered attention due to its diverse biological activities. This compound, along with its substituted analogs, has been studied for its potential applications in pharmaceuticals, particularly as enzyme inhibitors and receptor ligands. This article explores the biological activity of this compound, focusing on its molecular properties, bioactivity, and toxicity based on various research findings.

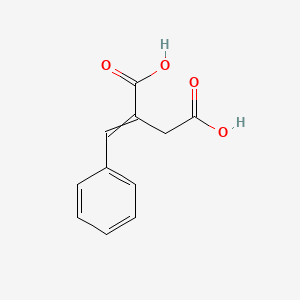

Structure and Characteristics

This compound is characterized by the presence of a benzylidene group attached to the succinic acid backbone. The structural formula can be represented as:

This compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties such as good absorption and permeability.

In-Silico Studies

Recent in-silico studies have evaluated the molecular properties and bioactivity of various benzylidenesuccinic acids. These studies utilized computational methods to predict the bioactivity scores and toxicity profiles. Notably, 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid emerged as a promising candidate due to its non-toxic nature and superior bioactivity compared to traditional anti-inflammatory drugs .

Enzyme Inhibition

This compound exhibits significant enzyme inhibition properties. It has been identified as an inhibitor of various enzymes, including:

- Nuclear Receptor Ligands : These compounds interact with nuclear receptors, influencing gene expression and cellular functions.

- GPCR Ligands : G protein-coupled receptors (GPCRs) are crucial for many physiological processes, and BSA's activity in this area suggests potential therapeutic applications.

- Ion Channel Modulators : The ability to modulate ion channels indicates a role in regulating cellular excitability and signaling pathways .

Case Studies and Experimental Findings

- Anti-Inflammatory Activity : In vitro studies demonstrated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The compound showed efficacy in reducing pro-inflammatory cytokines in cell cultures.

- Toxicity Assessment : Toxicological evaluations indicated that this compound is relatively safe at therapeutic doses. Its predicted toxicity was lower than that of several commonly used anti-inflammatory agents .

Comparative Bioactivity Data

The following table summarizes the bioactivity data of selected benzylidenesuccinic acids:

| Compound Name | Nuclear Receptor Activity | GPCR Activity | Ion Channel Modulation | Toxicity Level |

|---|---|---|---|---|

| This compound | Moderate | High | Moderate | Low |

| 2-(3,5-Di-tert-butyl-4-hydroxybenzylidene)succinic | High | Moderate | High | Non-toxic |

| Other Substituted Variants | Variable | Variable | Variable | Variable |

Eigenschaften

IUPAC Name |

2-benzylidenebutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYILORDWJFEQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963573 | |

| Record name | 2-Benzylidenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46427-07-0 | |

| Record name | 2-Benzylidenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is asymmetric hydrogenation of 2-benzylidenesuccinic acid derivatives important in pharmaceutical research?

A: Asymmetric hydrogenation of this compound derivatives plays a crucial role in synthesizing chiral compounds, which are often essential building blocks for pharmaceuticals. Specifically, this method was employed in the development of a Renin inhibitor. [, ] Renin inhibitors are a class of drugs used to treat hypertension by targeting the renin-angiotensin system. The ability to selectively produce a single enantiomer of a drug is critical, as different enantiomers can exhibit different pharmacological activities, potencies, and even toxicities.

Q2: What structural modifications of this compound have been explored for potential insulinotropic activity?

A: Researchers investigated the synthesis and insulinotropic activity of various this compound derivatives. [] They introduced modifications to the parent structure, including substitutions on the benzene ring (e.g., fluorine) and variations in the ester groups. These structural changes aimed to identify compounds with enhanced hypoglycemic activity and potential as prandial glucose regulators for treating type 2 diabetes.

Q3: What analytical techniques were used to confirm the structure of synthesized this compound derivatives?

A: The synthesized this compound derivatives were characterized using a combination of spectroscopic methods. These included Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [] These techniques provided complementary information about the structure and purity of the synthesized compounds, ensuring their accurate identification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.